Acridine, 9,9'-oxybis-
Description
9,9'-Oxybis-acridine (CAS: 66724-91-2), also referred to as 9,9′-Oxy-bis(acridinium) salts in its cationic form, is a bis-acridine derivative comprising two acridine rings connected via an oxygen atom at the 9-positions (Figure 1). This compound is synthesized through nucleophilic substitution reactions, such as the treatment of 9-trifloxyacridinium salts with diisopropylethylamine in acetonitrile, achieving a high yield of 87% .
Properties
CAS No. |
95256-37-4 |
|---|---|
Molecular Formula |
C26H16N2O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
9-acridin-9-yloxyacridine |
InChI |
InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
HKJQFPJLYKEDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One common method for synthesizing acridine derivatives involves the Ullmann reaction.
Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Acridines can be reduced to 9,10-dihydroacridines, sometimes referred to as leucoacridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Reduction: Various reducing agents
Substitution: Alkyl iodides and alkaline potassium ferricyanide
Major Products:
Oxidation: Acridinic acid
Reduction: 9,10-dihydroacridines
Substitution: N-alkyl acridones
Scientific Research Applications
Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :
Chemistry: Used as dyes and fluorescent materials for the visualization of biomolecules.
Biology: Acridine derivatives are known for their DNA intercalation properties, making them useful in studying DNA and related enzymes.
Medicine: Exhibits anticancer, antimicrobial, antimalarial, and antiviral activities.
Industry: Utilized in laser technologies and as pigments and dyes in various industrial applications.
Mechanism of Action
The primary mechanism by which acridine derivatives exert their effects is through DNA intercalation . The planar structure of acridine allows it to insert between nucleotide base pairs in the DNA helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is facilitated by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Bis-Acridines with Varied Linkers
Bis-acridine derivatives differ primarily in linker composition and length, which critically influence their chemical and biological activities.
Key Findings :
Mono-Acridine Derivatives
Mono-acridines, such as 9-fluoracridinium or 9-azidoacridin, lack the dimeric structure but share the acridine scaffold. These compounds exhibit distinct reactivity:
Prion Inhibition
Bis-acridines demonstrate potent anti-prion activity, with structure-activity relationships (SAR) revealing:
- Linker Dependence : Optimal activity requires linkers of intermediate length (C5–C7). For example, 1,7-bis(9-acridinyl)heptane shows higher therapeutic indices than shorter or longer analogs .
- Scaffold Specificity : Aza-acridines (nitrogen-substituted analogs) exhibit >90% reduced activity, underscoring the necessity of the native acridine ring .
Physicochemical Properties
| Property | 9,9'-Oxybis-acridine | 9,9'-Thio-bis-acridinium | 1,7-Bis(9-acridinyl)heptane |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not applicable (liquid) |
| UV/VIS λmax (nm) | 420–450 | 430–460 | 410–440 |
| Solubility | Polar solvents (ACN) | Polar solvents (DMF) | Non-polar solvents (hexane) |
Spectral Data :
- ¹H NMR of 9,9'-oxybis-acridine shows aromatic proton resonances at δ=7.2–8.5 ppm, consistent with intact acridine rings .
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